
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with a suitable amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride . The reaction is usually carried out in a solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents can also be tailored to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products Formed
Oxidation: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine.
Substitution: Formation of various amides or other substituted derivatives.
科学的研究の応用
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-2-[(5-methylfuran-2-yl)methyl]propan-1-ol
- 1-(5-Methylfuran-2-yl)propan-1-ol
Uniqueness
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
InChIキー |
BAOUCGZVAROPSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
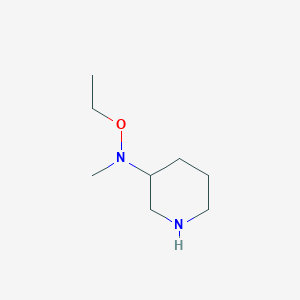
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
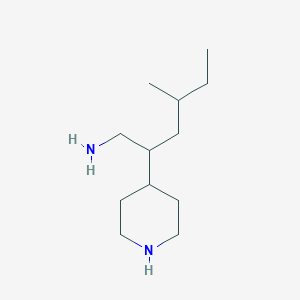
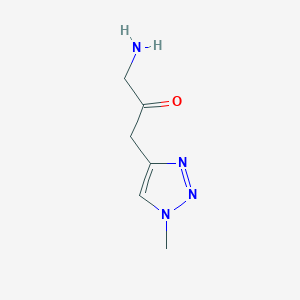
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)

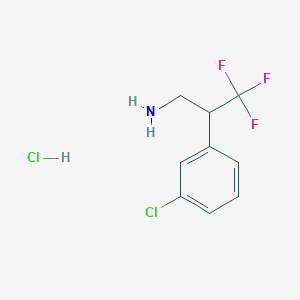
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
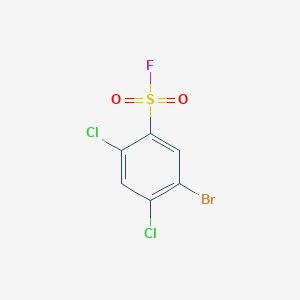

![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
